Product packaging for Methylprednisolone sodium phosphate(Cat. No.:CAS No. 5015-36-1)

Methylprednisolone sodium phosphate

Cat. No.: B1222221
CAS No.: 5015-36-1
M. Wt: 498.4 g/mol
InChI Key: FVKLXKOXTMCACB-VJWYNRERSA-L
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Description

Historical Trajectory of Glucocorticoid Research and Discovery

The journey of glucocorticoid research is a compelling narrative of scientific advancement that spans over seven decades. nih.gov Initially, in the mid-20th century, the focus was on the isolation and identification of adrenal cortex hormones and their physiological effects. drugbank.com This era saw the discovery of cortisone (B1669442) and hydrocortisone (B1673445), which revolutionized the understanding of inflammation and immune responses. drugbank.com These early discoveries paved the way for the synthesis of more potent and specific derivatives.

The 1950s marked a significant milestone with the development of prednisolone (B192156), a dehydrogenated analog of cortisone, and subsequently, methylprednisolone (B1676475). drugbank.com Methylprednisolone was first synthesized in 1957. nih.gov The addition of a methyl group at the 6-alpha position of the prednisolone structure enhanced its glucocorticoid potency while minimizing the mineralocorticoid effects associated with earlier compounds. nih.gov

The development of water-soluble esters, such as sodium phosphate (B84403) and sodium succinate (B1194679), was a critical step to enable parenteral administration for rapid therapeutic action. researchgate.net Methylprednisolone sodium phosphate, with its enhanced solubility, became a valuable tool for researchers and clinicians requiring a fast-acting glucocorticoid. nih.gov The timeline below highlights key milestones in glucocorticoid research leading to the development of methylprednisolone and its derivatives.

Era Key Developments in Glucocorticoid Research
1940s-1950s - Isolation and synthesis of cortisone and hydrocortisone. - Discovery of their anti-inflammatory properties. - Synthesis of prednisolone and methylprednisolone. drugbank.comnih.gov
1960s-1970s - Elucidation of the mechanism of action involving intracellular receptors. - Development of various ester formulations, including sodium phosphate, to improve solubility and administration routes. researchgate.net
1980s-1990s - Widespread use in a variety of inflammatory and autoimmune conditions. - Research into high-dose "pulse" therapy.
2000s-Present - Focus on targeted delivery systems to minimize systemic side effects. wikipedia.org - Investigation into the nuanced roles of glucocorticoids in specific cellular pathways and disease models. nih.gov

Pharmacological Significance of this compound in Basic Science

In the realm of basic science, this compound serves as a powerful tool to investigate the intricate mechanisms of inflammation and immunosuppression. Its primary significance lies in its ability to modulate the expression of a vast array of genes involved in the inflammatory cascade. nih.gov

At the molecular level, methylprednisolone, the active moiety of this compound, diffuses across the cell membrane and binds to cytosolic glucocorticoid receptors (GR). nih.gov This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the glucocorticoid-receptor complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes. nih.gov

Key pharmacological actions of methylprednisolone relevant to basic science research include:

Inhibition of Pro-inflammatory Cytokines: It suppresses the production of key inflammatory mediators such as interleukins (e.g., IL-1, IL-6), tumor necrosis factor-alpha (TNF-α), and interferons.

Suppression of Immune Cell Function: It affects the function of various immune cells, including T-lymphocytes, B-lymphocytes, and macrophages, by modulating their activation, proliferation, and differentiation.

Inhibition of Phospholipase A2: By inducing the synthesis of lipocortins (annexins), it indirectly inhibits phospholipase A2, a crucial enzyme in the arachidonic acid pathway, thereby reducing the production of prostaglandins (B1171923) and leukotrienes. nih.gov

Stabilization of Lysosomal Membranes: It helps to stabilize lysosomal membranes, preventing the release of lytic enzymes that contribute to tissue damage during inflammation.

The water-soluble nature of this compound allows for precise and rapid administration in in vitro and in vivo experimental models, facilitating the study of dose-dependent and time-course effects on various cellular and physiological processes. researchgate.net

Structural Classification and Nomenclature within Corticosteroid Research

Corticosteroids are a class of steroid hormones characterized by a four-ring core structure derived from cholesterol. They are broadly classified into two main groups based on their primary physiological activity: glucocorticoids and mineralocorticoids. Methylprednisolone is a synthetic glucocorticoid. nih.gov

Within the glucocorticoid class, further classification can be made based on their chemical structure and relative anti-inflammatory potency. Methylprednisolone belongs to the pregnane (B1235032) series of steroids. Its chemical name is (6α,11β)-11,17,21-trihydroxy-6-methylpregna-1,4-diene-3,20-dione.

The addition of a phosphate group at the C21 position creates methylprednisolone 21-phosphate. The sodium salt form, this compound, has the chemical name pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-6-methyl-21-(phosphonooxy)-, disodium (B8443419) salt, (6α,11β)-. nih.gov This esterification significantly increases the water solubility of the compound, a crucial property for parenteral formulations.

A common classification system for corticosteroids, particularly in the context of allergic contact dermatitis, is based on their chemical structure. This system divides corticosteroids into groups A, B, C, and D. Methylprednisolone is classified under Group A , which includes hydrocortisone-type steroids. google.comwikipedia.org

Interactive Table: Structural and Potency Comparison of Selected Glucocorticoids

Compound Relative Anti-inflammatory Potency Relative Mineralocorticoid Potency Key Structural Features
Hydrocortisone11Standard four-ring steroid structure
Prednisolone40.8Double bond at C1-C2
Methylprednisolone 50.5Methyl group at C6α, double bond at C1-C2 nih.gov
Dexamethasone (B1670325)25-300Fluorine at C9α, methyl group at C16α oncolink.org

Overview of Current Research Paradigms for this compound

Current research involving this compound is diverse, extending beyond its traditional use in inflammatory conditions to explore its potential in a range of complex diseases and advanced drug delivery systems.

One significant area of investigation is its role in neuroinflammation and neurodegenerative diseases . Studies have explored the effects of methylprednisolone in animal models of Alzheimer's disease, demonstrating its ability to suppress microglial activation and improve cognitive function. nih.gov However, some research also points to potential negative effects on neuronal survival in certain contexts of chronic inflammation, highlighting the complexity of its action in the central nervous system. nih.gov

In the field of oncology , methylprednisolone is used in combination with chemotherapy to manage treatment-related side effects such as nausea and to reduce inflammatory responses. nih.gov Research is also exploring the potential of glucocorticoids to inhibit tumor growth, possibly through anti-angiogenic effects. nih.gov Studies have investigated the use of methylprednisolone as a palliative therapy in terminal cancer patients, showing improvements in quality of life. nih.gov

The management of autoimmune diseases remains a key area of research. Methylprednisolone is studied for its efficacy in controlling flares of diseases like systemic lupus erythematosus and rheumatoid arthritis. google.comnih.gov Research is ongoing to optimize dosing strategies to maximize therapeutic benefits while minimizing long-term side effects. nih.gov

Furthermore, this compound is a subject of interest in the development of novel drug delivery systems . wikipedia.org The aim is to achieve targeted delivery to specific sites of inflammation, thereby enhancing efficacy and reducing systemic exposure. Research in this area includes the development of nanoparticle-based carriers and injectable hydrogels for sustained and localized release of the drug. utoronto.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29Na2O8P B1222221 Methylprednisolone sodium phosphate CAS No. 5015-36-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5015-36-1

Molecular Formula

C22H29Na2O8P

Molecular Weight

498.4 g/mol

IUPAC Name

disodium;[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C22H31O8P.2Na/c1-12-8-14-15-5-7-22(26,18(25)11-30-31(27,28)29)21(15,3)10-17(24)19(14)20(2)6-4-13(23)9-16(12)20;;/h4,6,9,12,14-15,17,19,24,26H,5,7-8,10-11H2,1-3H3,(H2,27,28,29);;/q;2*+1/p-2/t12-,14-,15-,17-,19+,20-,21-,22-;;/m0../s1

InChI Key

FVKLXKOXTMCACB-VJWYNRERSA-L

SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+]

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)([O-])[O-])O.[Na+].[Na+]

Other CAS No.

5015-36-1

Synonyms

medrol stabisol
methylprednisolone sodium phosphate

Origin of Product

United States

Synthetic Chemistry and Chemical Derivatization of Methylprednisolone Sodium Phosphate

Established Synthetic Methodologies for Methylprednisolone (B1676475) Sodium Phosphate (B84403)

The synthesis of methylprednisolone sodium phosphate is a multi-step process that begins with the construction of the methylprednisolone backbone, followed by the introduction of the phosphate group.

Esterification Reactions for Phosphate Moiety Introduction

The final step in the synthesis of this compound involves the esterification of the C21 hydroxyl group of methylprednisolone with a phosphorylating agent. This reaction is crucial as it converts the poorly water-soluble methylprednisolone into its highly water-soluble sodium phosphate salt, suitable for parenteral administration.

A common method for this phosphorylation is the reaction of methylprednisolone with phosphorus oxychloride (POCl3) in the presence of a suitable base, such as pyridine. The reaction proceeds through the formation of a dichlorophosphate (B8581778) intermediate, which is subsequently hydrolyzed to yield the phosphate monoester. The resulting methylprednisolone phosphate is then converted to its sodium salt by treatment with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate. google.commagtech.com.cn The reaction conditions, including solvent, temperature, and reaction time, are carefully controlled to maximize the yield and purity of the final product.

Another approach involves reacting the 21-iodo derivative of methylprednisolone with a phosphate salt, such as disodium (B8443419) or dipotassium (B57713) phosphate, in an inert solvent. google.com This method provides an alternative route to the desired phosphate ester.

The table below summarizes key reagents used in the esterification process.

Reagent ClassSpecific ExamplesRole in Reaction
Phosphorylating AgentPhosphorus oxychloride (POCl3)Source of the phosphate group
BasePyridine, TriethylamineCatalyst and acid scavenger
Phosphate SaltDisodium phosphate, Dipotassium phosphateAlternative source of phosphate
SolventPyridine, Acetone, AcetonitrileReaction medium
Neutralizing AgentSodium hydroxide, Sodium bicarbonateForms the final sodium salt

Precursor Chemistry and Stereoselective Considerations in Methylprednisolone Synthesis

The synthesis of the methylprednisolone precursor itself is a complex process that often starts from readily available steroid raw materials like hydrocortisone (B1673445) or pregnenolone (B344588) acetate. google.comresearchgate.net The key transformations involve the introduction of a methyl group at the C6α position and the creation of a double bond between C1 and C2.

The stereoselective introduction of the 6α-methyl group is a critical step that significantly influences the anti-inflammatory potency of the final compound. nih.gov Various methods have been developed to achieve this, often involving multi-step sequences that may include enamine formation, methylation, and subsequent reduction or rearrangement to ensure the correct stereochemistry. One patented method describes the synthesis starting from pregnenolone acetate, involving steps like epoxidation, oxidation, dehydrogenation, and a crucial methylation step to obtain the desired 6α-methyl configuration. google.com Another approach utilizes a mold-based oxidation followed by a series of chemical transformations to introduce the methyl group. google.com

The introduction of the C1-C2 double bond is typically achieved through a dehydrogenation reaction, often employing microbial or chemical methods. researchgate.net Stereocontrol during these synthetic steps is paramount, as the biological activity of corticosteroids is highly dependent on their three-dimensional structure. rsc.orgrsc.orgnih.govnih.govclockss.org

Novel Synthetic Routes and Process Optimization Strategies for this compound

Research continues to explore more efficient and environmentally friendly synthetic routes for methylprednisolone and its sodium phosphate derivative. Process optimization strategies focus on improving yields, reducing the number of reaction steps, minimizing the use of hazardous reagents, and simplifying purification procedures. google.com

One patented process for producing high-standard prednisolone (B192156) sodium phosphate, which can be analogous to methylprednisolone, involves dissolving prednisolone phosphate in pure water and carefully adjusting the pH with a sodium hydroxide solution to facilitate the formation of the sodium salt, followed by filtration and drying. google.com This highlights a focus on purification and final salt formation. Other patented methods for methylprednisolone synthesis aim to improve product purity and yield through specific reaction conditions and purification techniques, such as recrystallization from a chloroform (B151607) and methanol (B129727) mixture. google.com

Chemical Modifications and Prodrug Design Principles for this compound Analogues

To overcome some of the limitations of conventional glucocorticoid therapy, such as systemic side effects, researchers are actively designing and synthesizing prodrugs and analogues of this compound. nih.govnih.govresearchgate.netdntb.gov.ua The primary goals are to achieve controlled release and targeted delivery to specific sites of inflammation.

Design of Ester-Linked Conjugates for Controlled Release

A common strategy involves the creation of ester-linked conjugates where methylprednisolone is attached to another molecule via a labile ester bond. acs.org This bond is designed to be stable in the systemic circulation but cleaved by enzymes, such as esterases, that are often present at elevated levels in inflamed tissues. tandfonline.com This enzymatic cleavage releases the active methylprednisolone at the site of action, potentially reducing systemic exposure and associated side effects.

For instance, a glycinate (B8599266) derivative of methylprednisolone has been synthesized and conjugated to a cyclodextrin (B1172386) polymer. tandfonline.com The release of methylprednisolone from this conjugate was shown to be dependent on both pH and the presence of plasma.

The table below provides examples of moieties that can be conjugated to methylprednisolone via an ester linkage.

Conjugated MoietyPurposeRelease Mechanism
Glycine (B1666218)Linker for further conjugationEnzymatic hydrolysis
Succinic acidImprove water solubility, provide attachment pointHydrolysis
LysozymeRenal targetingEnzymatic cleavage

Polymeric Conjugation Strategies

Attaching methylprednisolone to a polymer backbone is another promising approach for developing long-acting and targeted drug delivery systems. nih.govnih.govui.ac.id These polymeric conjugates can exhibit improved pharmacokinetics, such as a longer plasma half-life, and can be designed to accumulate at sites of inflammation through the enhanced permeability and retention (EPR) effect. google.com

Various polymers, including dextran (B179266) and N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymers, have been investigated for this purpose. google.comnih.gov The drug is typically attached to the polymer via a cleavable linker, which can be an ester, amide, or a more sophisticated linker designed to be sensitive to specific physiological conditions, such as the acidic environment of lysosomes. google.com

For example, dextran-methylprednisolone conjugates with peptide linkers of varying lengths have been synthesized. nih.govchapman.edu The rate of methylprednisolone release from these conjugates was found to be dependent on the length of the peptide spacer and was enhanced in the presence of lysosomal enzymes. Similarly, HPMA-based conjugates of methylprednisolone have been developed with the aim of targeted delivery to inflamed tissues. google.com

Molecular Conjugation with Targeting Moieties

The therapeutic efficacy of methylprednisolone, the active metabolite of this compound, can be enhanced through molecular conjugation with various targeting moieties. This strategy aims to improve the drug's physicochemical properties and facilitate targeted delivery to specific sites, such as areas of inflammation, thereby increasing local concentration and potentially reducing systemic exposure. nih.gov The primary site for derivatization on the methylprednisolone molecule is the hydroxyl group at the C21 position, which can be modified to create a linkage point for conjugation to polymers, lipids, or other carrier molecules.

A common synthetic approach involves first converting methylprednisolone to an intermediate, such as Methylprednisolone succinate (B1194679) (MPS), by reacting it with succinic anhydride. chapman.edu The resulting free carboxylic acid on the succinate linker provides a versatile handle for covalent attachment to various targeting systems via ester or amide bond formation.

Polymeric conjugates of methylprednisolone have been developed to improve drug solubility, prolong circulation time, and achieve targeted release.

Dextran Conjugates: Researchers have synthesized conjugates of methylprednisolone with dextran, a biocompatible polysaccharide, using peptide linkers to control the rate of drug release. chapman.edu In one study, Methylprednisolone succinate (MPS) was conjugated to dextran (25 kDa) through peptide linkers composed of one to five glycine residues. The synthesis involved solid-phase peptide synthesis to create the glycine linkers, followed by conjugation with MPS. chapman.edu The stability and hydrolysis of these dextran-methylprednisolone (DMP) conjugates were evaluated in vitro. The rate of drug release was found to be directly proportional to the length of the peptide linker, with longer linkers leading to faster degradation and release of the active drug. chapman.edu This controlled release mechanism is designed to occur preferentially in lysosomes, which have a lower pH and contain various peptidases. chapman.edu

ConjugateLinkerHalf-life (t½) at pH 7.4 (hours)Half-life (t½) at pH 4.0 (hours)
DMP-Gly₁1 Glycine25.1121.6
DMP-Gly₂2 Glycines19.3118.8
DMP-Gly₃3 Glycines14.8101.9
DMP-Gly₄4 Glycines11.293.9
DMP-Gly₅5 Glycines8.786.2

Table 1: In Vitro Hydrolysis of Dextran-Methylprednisolone (DMP) Conjugates. This table presents the half-life of various DMP conjugates in buffer solutions simulating physiological (pH 7.4) and lysosomal (pH 4.0) conditions. The data demonstrates that drug release is slower at lysosomal pH and that the rate of release at both pH levels is dependent on the length of the glycine peptide linker. Data sourced from research findings. chapman.edu

Cyclodextrin Polymer Conjugates: Methylprednisolone has also been conjugated to cyclodextrin-based nanoparticles (CDP) for targeted therapy of rheumatoid arthritis. nih.gov In a study, α-methylprednisolone was conjugated to a cyclodextrin-containing polymer to form CDP-MP. This nanoparticle-based prodrug system is designed for passive tumor and inflammation targeting through the enhanced permeability and retention (EPR) effect, combined with slow, sustained release of the active drug from the polymer backbone. nih.gov In vitro studies showed that the CDP-MP conjugate was significantly more potent at suppressing the proliferation of concanavalin (B7782731) A (Con A) stimulated human lymphocytes compared to free methylprednisolone, though it was less potent against phytohaemagglutinin (PHA) stimulated cells. nih.gov In vivo studies in a murine model of collagen-induced arthritis demonstrated that the CDP-MP conjugate significantly reduced synovitis and pannus formation compared to equivalent doses of free methylprednisolone. nih.gov

CompoundStimulusIC₅₀ (μg/mL)Relative Potency
Free MethylprednisoloneCon A0.000881x
CDP-MP ConjugateCon A0.00002436x greater than free MP
Free MethylprednisolonePHA0.0211x
CDP-MP ConjugatePHA0.096~4x less than free MP

Table 2: In Vitro Efficacy of CDP-Methylprednisolone (CDP-MP) Conjugate. This table shows the 50% inhibitory concentration (IC₅₀) of the CDP-MP conjugate versus free methylprednisolone in suppressing human lymphocyte proliferation stimulated by two different mitogens, Con A and PHA. The data highlights the differential potency of the conjugate depending on the cellular stimulus. Data sourced from research findings. nih.gov

To create nanoscale drug delivery systems, methylprednisolone has been conjugated with lipid moieties to form lipid-drug conjugates (LDCs). These conjugates are designed to self-assemble into nanoparticles or be encapsulated within lipid-based carriers. In one study, two different LDCs were synthesized: methylprednisolone palmitate (via an ester bond) and methylprednisolone palmityl carbonate (via a carbonate bond), by conjugating a C16 aliphatic chain to the drug. researchgate.net These lipophilic prodrugs were then formulated into nanoparticles. The resulting nanoparticles were spherical, stable, and demonstrated high encapsulation efficiency. researchgate.net This approach modifies the drug to enhance its compatibility with lipid nanoparticle formulations for controlled and targeted delivery. researchgate.net

Lipid-Drug Conjugate NanoparticleParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Methylprednisolone Palmitate (1)100 - 120< 0.2-20 to -34> 90%
Methylprednisolone Palmityl Carbonate (2)100 - 120< 0.2-20 to -34> 90%

Table 3: Characteristics of Lipid-Methylprednisolone Conjugate Nanoparticles. This table summarizes the physicochemical properties of nanoparticles formed from two different lipid-drug conjugates of methylprednisolone. The data indicate the formation of uniform and stable nanoparticles with a high degree of drug incorporation. Data sourced from research findings. researchgate.net

Molecular and Cellular Pharmacodynamics of Methylprednisolone Sodium Phosphate

Glucocorticoid Receptor (GR) Binding Kinetics and Thermodynamics of Methylprednisolone (B1676475) and its Phosphate (B84403) Ester

The initiation of glucocorticoid action is contingent upon the binding of the active steroid to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that resides predominantly in the cytoplasm in an inactive complex with chaperone proteins. nih.govnih.govyoutube.com The phosphate ester form, methylprednisolone sodium phosphate, is designed to enhance aqueous solubility for parenteral administration and has a low affinity for the GR. nih.govnih.gov Its physiological activity is dependent on its rapid in-vivo hydrolysis to methylprednisolone. chapman.edunih.gov Therefore, the binding kinetics and thermodynamics discussed pertain to methylprednisolone, the active compound.

The binding of a steroid to the GR is a reversible, bimolecular interaction. nih.gov Studies on steroid esters have shown that modifications at the C21 position, such as the addition of a phosphate or succinate (B1194679) group, generally decrease the binding affinity for the GR compared to the parent alcohol. nih.gov The active methylprednisolone molecule, being more lipophilic than its phosphate ester, readily diffuses across the cell membrane to engage the cytoplasmic GR. youtube.com

Table 1: Representative Thermodynamic Parameters of Glucocorticoid Binding to the Human Glucocorticoid Receptor nih.gov This table illustrates the principles of steroid-receptor binding thermodynamics using data from dexamethasone (B1670325) and cortisol as examples.

SteroidTemperature (°C)ΔG (kJ/mol)ΔH (kJ/mol)-TΔS (kJ/mol)Driving Force
Dexamethasone0-4736-83Entropy-driven
25-50-7525Enthalpy-driven
Cortisol0-42-9-33Entropy-driven
25-43-485Enthalpy-driven

Note: ΔG = Gibbs Free Energy, ΔH = Enthalpy, ΔS = Entropy, T = Temperature. A negative ΔG indicates a spontaneous reaction.

Upon binding, the GR undergoes a conformational change, dissociates from its chaperone protein complex, and translocates into the nucleus, where it modulates gene expression. nih.govnih.gov

Mechanisms of Gene Expression Modulation by this compound

The primary mechanism of action for methylprednisolone involves the modulation of gene transcription, a process mediated by the activated glucocorticoid-GR complex in the nucleus. These genomic effects can be broadly categorized into transactivation and transrepression. youtube.com

Transactivation is the process by which the glucocorticoid-GR complex directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. nih.govmdpi.com This binding typically occurs as a GR homodimer and enhances the rate of transcription for these genes. nih.gov Methylprednisolone treatment leads to the upregulation of several genes with anti-inflammatory properties.

Key examples of transactivated anti-inflammatory genes include:

Glucocorticoid-induced leucine (B10760876) zipper (GILZ): This protein has potent anti-inflammatory effects, in part by suppressing pro-inflammatory signaling pathways and modulating T-cell activity. scilit.com

Myeloid cell leukemia-1 (MCL-1): An anti-apoptotic protein that plays a role in regulating the lifespan of immune cells. scilit.com

Lipocortin-1 (Annexin A1): This protein inhibits phospholipase A2, an enzyme responsible for releasing arachidonic acid, the precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes. youtube.com

Inhibitor of κBα (IκBα): By upregulating the gene for IκBα, glucocorticoids can enhance the inhibition of the pro-inflammatory transcription factor NF-κB. acs.org

Studies have shown that in patients responding to methylprednisolone treatment, there is a significant upregulation in the expression of GILZ and MCL-1. scilit.com

Transrepression is a key mechanism for the anti-inflammatory effects of glucocorticoids and involves the suppression of pro-inflammatory gene expression. Unlike transactivation, transrepression often does not require the GR to bind directly to DNA. Instead, the activated GR monomer interacts directly with and inhibits the function of other transcription factors. nih.govpharmainfonepal.com

The primary targets for transrepression by the methylprednisolone-GR complex are:

Nuclear Factor-kappa B (NF-κB): A master regulator of the inflammatory response, NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, chemokines, and adhesion molecules. Methylprednisolone has been shown to inhibit NF-κB binding activity, thereby suppressing this inflammatory cascade. nih.gov

Activator Protein-1 (AP-1): Another crucial transcription factor involved in inflammation, cell proliferation, and differentiation. The GR can physically interact with components of the AP-1 complex (e.g., c-Jun/c-Fos), preventing them from activating their target genes. nih.govacs.org

This "tethering" mechanism allows glucocorticoids to broadly switch off inflammatory processes that are activated during an immune response. youtube.comnih.gov For instance, methylprednisolone has been demonstrated to reduce the expression of TNF-α, a cytokine whose production is partially controlled by NF-κB.

Non-Genomic Actions of this compound

In addition to the slower, gene-mediated genomic effects, methylprednisolone can elicit rapid cellular responses that are independent of transcription and protein synthesis. chapman.edu These non-genomic actions are initiated within seconds to minutes and are thought to be mediated by interactions with cell membrane-associated receptors or through direct physicochemical interactions with cellular membranes. chapman.edu

Evidence suggests the existence of putative membrane-bound glucocorticoid receptors (mGRs) that can initiate rapid intracellular signaling cascades upon steroid binding. nih.govnih.gov These rapid actions are distinct from the effects of the classical intracellular GR.

Activation of these membrane-associated pathways by glucocorticoids can lead to:

Activation of Mitogen-Activated Protein Kinases (MAPKs): Glucocorticoids can rapidly phosphorylate and activate several MAPKs, including p38, c-Jun N-terminal kinase (JNK), and ERK1/2. This activation often occurs through a protein kinase C (PKC)-dependent mechanism.

Modulation of Second Messengers: Rapid steroid actions have been linked to changes in intracellular calcium levels and the generation of other second messengers. chapman.edu

The non-genomic effects of methylprednisolone extend to the direct modulation of neuronal function. Studies on isolated nerve terminals from the rat hippocampus have revealed specific and rapid effects on neurotransmitter systems.

Research has shown that methylprednisolone can differentially affect the release of the primary excitatory and inhibitory neurotransmitters in the brain:

Glutamate (B1630785): Methylprednisolone significantly increases both the resting and depolarization-evoked release of glutamate. This facilitation is a rapid, non-genomic effect that appears to involve altering the function of high-affinity glutamate transporters on the plasma membrane in a sodium-dependent manner. nih.gov

GABA (γ-aminobutyric acid): In contrast to its effect on glutamate, methylprednisolone does not affect the outflow of GABA from hippocampal nerve terminals. nih.gov

This selective enhancement of glutamate release demonstrates a powerful and rapid way in which methylprednisolone can alter neuronal excitability, independent of its genomic actions. nih.gov

Table 2: Effect of Methylprednisolone on Neurotransmitter Release from Rat Hippocampal Nerve Terminals nih.gov This interactive table summarizes the differential non-genomic effects of methylprednisolone on glutamate and GABA release.

NeurotransmitterConditionEffect of Methylprednisolone (300 μM)Mechanism
Glutamate ([14C]Glu)Resting ReleaseIncreased Fast, non-genomic
Depolarization-Evoked Release (KCl)Increased Fast, non-genomic; Na+-dependent
GABA ([3H]GABA)Resting ReleaseNo Effect -
Depolarization-Evoked Release (KCl)No Effect -

Cellular Uptake and Intracellular Trafficking of Methylprednisolone and its Phosphate Ester

This compound is a water-soluble ester prodrug that is designed to be rapidly hydrolyzed in the body to its active form, methylprednisolone. The cellular journey of the active methylprednisolone follows the classical pathway for glucocorticoids. As a lipophilic molecule, methylprednisolone diffuses across the cell membrane into the cytoplasm. escholarship.org In this cellular compartment, it binds to the glucocorticoid receptor (GR), which, in its unliganded state, is part of a large multiprotein chaperone complex that includes heat shock protein 90 (HSP90) and HSP70. escholarship.org

Upon binding of methylprednisolone, the GR undergoes a significant conformational change. This transformation triggers its dissociation from the chaperone complex, unmasking nuclear localization signals. escholarship.org The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. escholarship.orgnih.gov Once inside the nucleus, the GR complex can interact directly with specific DNA sequences, known as glucocorticoid response elements (GREs), or interact with other transcription factors to modulate gene expression. escholarship.orgfrontiersin.org While the receptor-ligand complex binds stably to DNA in laboratory settings, it appears to exchange rapidly within living cells, suggesting a dynamic process of assembly and disassembly from chromatin. escholarship.org

Epigenetic Modifications Induced by this compound

Glucocorticoids like methylprednisolone exert their profound effects on gene expression not only through direct transcriptional regulation but also by inducing epigenetic modifications. nih.gov These changes, which include alterations to histones and DNA methylation, can lead to long-lasting changes in gene accessibility and function, potentially explaining the persistent effects sometimes seen after drug withdrawal. nih.govnih.gov

A primary mechanism by which methylprednisolone suppresses inflammation is through the modification of histone proteins. Histone acetylation, a process regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is crucial for controlling chromatin structure. nih.gov Acetylation generally loosens chromatin, making DNA more accessible for transcription. nih.govcellmolbiol.org

The activated glucocorticoid receptor (GR) can repress inflammatory gene expression by interfering with this process. atsjournals.org The GR recruits HDAC2 to the site of inflammation, which removes acetyl groups from histones. nih.gov This deacetylation results in a more compact chromatin structure, which represses the expression of inflammatory genes. nih.gov Specifically, the activated GR can interact with and inhibit the HAT activity of coactivator complexes that are recruited by pro-inflammatory transcription factors like nuclear factor-κB (NF-κB). atsjournals.org

Conversely, when activating anti-inflammatory genes, the GR can recruit coactivator molecules that possess intrinsic HAT activity, leading to histone acetylation and gene transcription. atsjournals.org Histone methylation is another critical epigenetic mark, which can signal either gene activation or repression depending on the specific site and degree of methylation. nih.govcellmolbiol.org For instance, H3K9 and H3K27 methylation are typically associated with inactive genes, while H3K4 methylation is found near active genes. youtube.com Steroid hormones can influence these methylation patterns by cooperating with various coactivators and corepressors. cellmolbiol.org

DNA methylation, the addition of a methyl group to a cytosine nucleotide, typically in a CpG dinucleotide context, is a stable epigenetic mark that generally acts to repress gene transcription. wikipedia.org Systemic use of glucocorticoids is associated with dynamic, site-specific changes in DNA methylation across the genome. nih.gov These alterations can affect a wide array of biological pathways, including those involved in hemostasis, coagulation, and immune cell activation. nih.gov

Research indicates that glucocorticoid exposure often leads to a loss of methylation, or hypomethylation. nih.gov One proposed mechanism for this is the downregulation of DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining methylation patterns during cell division. nih.gov A study using dexamethasone, another glucocorticoid, demonstrated that exposure led to a significant reduction in global DNA methylation levels in retinal pigment epithelial cells, an effect linked to the modulation of DNMT and TET enzymes. nih.gov Such changes in DNA methylation patterns may serve as biomarkers for corticosteroid response and could play a role in the therapeutic effects and side effects associated with these drugs. nih.govnih.gov

Interaction of this compound with Other Nuclear Receptors and Transcription Factors

The regulatory effects of methylprednisolone are not solely dependent on the GR binding to DNA. A significant portion of its anti-inflammatory action stems from the interaction of the activated GR with other proteins in the nucleus, particularly other transcription factors. atsjournals.org The GR is a member of the nuclear receptor superfamily, which includes 48 distinct transcription factors. nih.gov

A key mechanism is "transcriptional cross-talk" or "tethering," where the activated GR, without binding to DNA itself, binds to and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). nih.govatsjournals.org By binding directly to the p65 subunit of NF-κB, the GR can prevent it from effectively switching on the genes for inflammatory cytokines, chemokines, and adhesion molecules. nih.govatsjournals.org

The GR also interacts with other nuclear receptors. Studies have shown that the GR can form molecular complexes with the mineralocorticoid receptor (MR). nih.gov This interaction appears to be inhibitory, as the MR can suppress the GR's ability to bind to DNA and regulate gene expression, including genes related to apoptosis. nih.gov The activated GR also interacts with a host of coregulator proteins, which can either enhance (coactivators) or suppress (corepressors) its transcriptional activity, allowing for highly specific and context-dependent gene regulation. frontiersin.org

Investigations into Erythrocyte and Hemoglobin Function Modulation by Methylprednisolone

Research has been conducted to determine if the beneficial effects of methylprednisolone in certain conditions could be partially attributed to its influence on red blood cells (erythrocytes) and hemoglobin function, specifically oxygen transport. In-vitro studies have investigated these potential effects. nih.govresearchgate.net

Summary of In-Vitro Findings on Methylprednisolone's Effect on Oxygen Affinity
ParameterConditionResultReference
Oxygen Affinity (P50)Whole blood incubated with high-concentration Methylprednisolone (7 mmol/l)Significant decrease in oxygen affinity nih.gov, researchgate.net
Oxygen Affinity (P50)Whole blood incubated with therapeutic-level Methylprednisolone (56 µmol/l)No significant increase in P50 (no change in affinity) nih.gov, researchgate.net
Oxygen AffinityHemoglobin solution with MethylprednisoloneReduced oxygen affinity nih.gov, researchgate.net
MechanismIn-vitro studiesConsidered to be a direct effect on the hemoglobin molecule nih.gov, researchgate.net

Preclinical Pharmacokinetics and Metabolism Research of Methylprednisolone Sodium Phosphate

Absorption Mechanisms in In Vitro and Ex Vivo Models

In vitro and ex vivo studies are crucial for elucidating the initial processes of drug absorption. For methylprednisolone (B1676475) sodium phosphate (B84403), these models help in understanding its transport across biological membranes.

A study evaluating a filter paper disk method for delivering prednisolone (B192156) sodium phosphate, a structurally similar compound, to oral mucosal sites provided insights into its absorption potential. In this ex vivo model using human volunteers, the retention of the drug varied significantly depending on the application site. The mean percentage of drug retained after 5 minutes was highest in the sublingual mucosa (65.4%), followed by the buccal mucosa (24.1%), and the palatal mucosa (9.9%). nih.gov These findings suggest that the permeability of the oral mucosa plays a significant role in the absorption of such water-soluble steroid phosphates. nih.gov The higher absorption in the sublingual area is likely due to the thinner epithelium and rich blood supply in that region.

Further in vitro experiments using various biological matrices, such as rat plasma and liver microsomes, have been employed to study the hydrolysis of ester prodrugs. nih.gov These models are essential for determining the rate at which the active drug is released from its phosphate ester form, a critical step for its systemic availability. nih.gov

Distribution Profiles of Methylprednisolone and its Metabolites in Animal Models

Animal models are instrumental in understanding how methylprednisolone and its metabolites distribute throughout the body.

Tissue-Specific Accumulation Studies

Following administration, methylprednisolone distributes widely into the tissues. medex.com.bd In rats, methylprednisolone demonstrates a large volume of distribution and achieves higher concentrations in most tissues—such as the liver, spleen, lung, heart, muscle, kidney, and thymus—than in plasma. chapman.edu

A study in rats using a physiologically based pharmacokinetic (PBPK) model revealed tissue-specific binding of methylprednisolone. The highest binding capacity was observed in the liver, followed in descending order by the kidney, heart, intestine, skin, spleen, bone, brain, muscle, and adipose tissue. nih.gov This indicates that the liver plays a significant role in the uptake and accumulation of methylprednisolone. nih.gov

When conjugated with dextran-70, the distribution of methylprednisolone was drastically altered in rats. The prodrug, dextran-methylprednisolone succinate (B1194679), showed primary delivery to the spleen and liver, where the active methylprednisolone was slowly released. chapman.edu This resulted in significantly higher and more sustained concentrations of the active drug in these target organs compared to the administration of unconjugated methylprednisolone. chapman.edu

Blood-Brain Barrier Permeability Investigations

The ability of a drug to cross the blood-brain barrier (BBB) is critical for its efficacy in treating central nervous system (CNS) disorders. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. physoc.org

Studies suggest that methylprednisolone has a limited ability to penetrate the blood-brain barrier. nih.gov Research in animal models, including pigs and mice, has shown that methylprednisolone is poorly distributed into the central nervous system. nih.gov However, glucocorticoids like methylprednisolone can influence BBB integrity. physoc.orgfrontiersin.org In conditions where the BBB is compromised, such as in multiple sclerosis, methylprednisolone has been shown to help restore its integrity. frontiersin.org Dynamic contrast-enhanced MRI (DCE-MRI) studies have demonstrated that methylprednisolone treatment can reverse BBB leakage. frontiersin.org While some corticosteroids like dexamethasone (B1670325) poorly penetrate the BBB due to P-glycoprotein binding, higher doses can overcome this and enter the brain. wikipedia.org

Protein Binding Characteristics in Preclinical Plasma

The extent of plasma protein binding influences the distribution and availability of a drug to its target sites. In human plasma, methylprednisolone exhibits approximately 77% protein binding. medex.com.bdnih.gov It primarily binds to albumin. nih.govnih.gov This binding is linear, meaning it is independent of the drug concentration within the therapeutic range. nih.gov In contrast, another corticosteroid, prednisolone, binds to both albumin and transcortin, and this binding can be altered in certain disease states. nih.gov The plasma protein binding of methylprednisolone is consistent across species, with both humans and rabbits showing around 77% binding. researchgate.net

Metabolic Pathways and Enzymatic Biotransformation of Methylprednisolone Sodium Phosphate

This compound is a prodrug that requires conversion to its active form, methylprednisolone. This biotransformation and subsequent metabolism are key to its pharmacological activity and elimination.

The metabolism of methylprednisolone is primarily hepatic and involves several enzymatic pathways. medex.com.bdpatsnap.com The main enzymes thought to be involved are 11beta-hydroxysteroid dehydrogenases and 20-ketosteroid reductases. drugbank.com The liver metabolizes methylprednisolone into inactive metabolites. medex.com.bdpatsnap.com These metabolites are then primarily excreted by the kidneys. patsnap.com The interconversion between the active methylprednisolone (MPL) and its inactive metabolite, methylprednisone (MPN), is catalyzed by 11β-hydroxysteroid dehydrogenases (11β-HSDs), which are found in various tissues including the liver, kidney, and lung. nih.gov

In rats, the conversion of MPL to MPN occurs in the kidney, lung, and intestine, while the reverse conversion happens in the liver and kidney. nih.gov The irreversible elimination of MPL mainly occurs in the liver. nih.gov

Ester Hydrolysis Mechanisms and Prodrug Conversion Kinetics

As a phosphate ester, this compound must undergo hydrolysis to release the active methylprednisolone. nih.gov This conversion is a critical step in its activation.

The hydrolysis of ester prodrugs is often mediated by non-specific esterases present in the body, such as carboxylesterases. nih.gov Studies on methylprednisolone sodium succinate, another ester prodrug, show that this conversion is rapid in vivo. nih.gov One study found that the in vivo hydrolysis half-life of methylprednisolone sodium succinate was approximately 4.14 minutes and was independent of the dose. nih.gov In contrast, the in vitro hydrolysis in plasma and blood was a much slower process. nih.gov

A meta-analysis of various methylprednisolone dosage forms in humans found that the conversion of methylprednisolone phosphate (MPPS) to active methylprednisolone had a half-life of 3.8 minutes. nih.gov Another study comparing intramuscular administration of this compound and methylprednisolone sodium succinate suggested that the hydrolysis of the succinate ester might be slower or that it distributes more extensively, as plasma concentrations of methylprednisolone were about 20% higher after the phosphate ester administration. nih.gov

The rapid and efficient in vivo hydrolysis of this compound ensures the prompt availability of the active glucocorticoid to exert its therapeutic effects.

Oxidative and Reductive Metabolisms

In preclinical models, methylprednisolone undergoes significant hepatic metabolism involving both oxidative and reductive reactions. A primary metabolic pathway is the reversible conversion between methylprednisolone and methylprednisone through the action of 11β-hydroxysteroid dehydrogenase enzymes. nih.gov This process of reversible metabolism means that the inactive metabolite, methylprednisone, can be converted back to the active methylprednisolone. nih.gov Studies in rabbits have shown that plasma concentrations of methylprednisolone are considerably higher than those of the methylprednisone metabolite, regardless of which compound is administered. nih.gov When methylprednisone itself is administered to rabbits, it results in a 67% availability of methylprednisolone, highlighting the extensive nature of this reductive pathway. nih.gov

Further oxidative metabolism occurs, leading to the formation of various hydroxylated metabolites. nih.govpatsnap.com Research has identified metabolites such as 6β-hydroxy-20α-hydroxymethylprednisolone and 20-carboxymethylprednisolone (B1435198), indicating that hydroxylation is a key metabolic step. nih.gov In rat thymocytes, methylprednisolone has been shown to inhibit substrate oxidation reactions, which can affect cellular respiration. nih.gov The liver is the principal site for these metabolic transformations. patsnap.com

Conjugation Reactions

Following oxidative and reductive metabolism, methylprednisolone and its metabolites undergo phase II conjugation reactions before excretion. The primary conjugation pathways are glucuronidation and sulfation, which increase the water solubility of the steroid metabolites, facilitating their elimination from the body. cas.cz

Glucuronidation is a major process where a glucuronyl group is added to the steroid molecule, a reaction that predominantly occurs in the liver but also in other tissues like the kidney. cas.cz These glucuronide conjugates are then excreted, mainly in the urine. drugbank.com Similarly, sulfate (B86663) conjugates are formed and eliminated. These conjugation processes are crucial for the clearance of both the parent drug and its phase I metabolites. cas.czdrugbank.com While much of the specific research focuses on corticosteroids as a class, it is established that methylprednisolone's metabolites are primarily excreted as these conjugated forms. patsnap.compharmainfonepal.com

Identification and Characterization of Metabolites in Preclinical Systems

The identification of methylprednisolone metabolites in preclinical systems has been accomplished through techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The most consistently identified metabolite across species is methylprednisone, resulting from the reversible oxidation of the 11β-hydroxyl group. nih.gov

Studies on the closely related compound prednisolone provide further insight into potential metabolites, as they share a similar steroid backbone. Metabolites identified for prednisolone, which are likely analogous for methylprednisolone, include various hydroxylated and reduced products. For instance, 6-hydroxy metabolites and 20-dihydro metabolites have been characterized. upf.edunih.gov In preclinical studies with methylprednisolone, specific metabolites beyond methylprednisone have been noted, such as 20-carboxymethylprednisolone and 6β-hydroxy-20α-hydroxymethylprednisolone. nih.gov

Table 1: Identified and Potential Metabolites of Methylprednisolone in Preclinical Systems

Metabolite NameMetabolic PathwayPreclinical Species NotedReference
MethylprednisoneOxidation (Reversible)Rabbit nih.gov
20-CarboxymethylprednisoloneOxidationGeneral Hepatic Metabolism nih.gov
6β-Hydroxy-20α-hydroxymethylprednisoloneHydroxylationGeneral Hepatic Metabolism nih.gov
6-Hydroxy-methylprednisolone isomers (e.g., 6β-OH)Hydroxylation (Inferred from Prednisolone)Human (by analogy) upf.edunih.gov
20-Dihydro-methylprednisolone isomers (e.g., 20α/β)Reduction (Inferred from Prednisolone)Human (by analogy) upf.edunih.gov

Excretion Pathways of this compound and its Metabolites in Animal Models

The primary route for the elimination of methylprednisolone and its metabolites is through the kidneys, with excretion occurring mainly in the urine. nih.gov After administration of this compound, the ester is rapidly hydrolyzed to active methylprednisolone. The parent drug and its metabolites, which are rendered more water-soluble through conjugation reactions (primarily glucuronidation), are then filtered by the kidneys and removed from the body in urine. drugbank.comresearchgate.net

In dogs, for instance, following intravenous administration of a methylprednisolone prodrug, the metabolites are cleared via the urine. researchgate.net Studies involving other corticosteroids have confirmed that renal excretion is the predominant pathway. drugbank.com While urinary excretion is the main route, the complete mass balance, including the potential for minor fecal excretion, is not extensively detailed in the available preclinical literature for methylprednisolone specifically.

Sex-Specific Differences in Methylprednisolone Pharmacokinetics in Animal Models

A key study comparing male and female Wistar rats after a 50 mg/kg intramuscular dose of methylprednisolone found that the clearance was approximately three-fold higher in males. nih.govresearchgate.net This difference was observed regardless of the phase of the estrous cycle in females, suggesting it is a robust sex-dependent phenomenon rather than one influenced by fluctuating hormonal states in females. nih.govresearchgate.net The underlying cause for this difference is attributed to sex-specific hepatic metabolism, with males exhibiting a more rapid metabolic rate for the drug. nih.govresearchgate.net Consequently, drug exposure was about three-fold higher in females compared to their male counterparts. nih.govnih.gov

Table 2: Comparison of Methylprednisolone Pharmacokinetic Parameters in Male vs. Female Rats

Pharmacokinetic ParameterMale RatsFemale RatsKey FindingReference
Clearance (CL/F)~3-fold higher~3-fold lowerHigher clearance in males indicates more rapid elimination. nih.govresearchgate.net
Area Under the Curve (AUC)~3-fold lower~3-fold higherHigher AUC in females indicates greater total drug exposure. nih.govnih.gov
Underlying MechanismSex-specific hepatic metabolismDifferences in liver enzyme activity are the likely cause. nih.govresearchgate.net

Preclinical Pharmacological Investigations of Methylprednisolone Sodium Phosphate

In Vitro Models for Immunomodulatory and Anti-inflammatory Effects

In vitro models are crucial for dissecting the specific cellular and molecular pathways through which methylprednisolone (B1676475) exerts its effects. These controlled laboratory environments allow for detailed examination of the compound's direct impact on immune cells and inflammatory processes.

Methylprednisolone demonstrates significant immunomodulatory effects by directly targeting lymphocytes and their functions. Studies using immune cell culture assays have been fundamental in quantifying these effects.

Lymphocyte Proliferation: The proliferation of lymphocytes is a hallmark of an adaptive immune response. In vitro studies have shown that methylprednisolone can suppress this process. When human lymphocytes are stimulated with mitogens such as phytohemagglutinin (PHA) and concanavalin (B7782731) A, which trigger cell division and activation, the presence of methylprednisolone leads to significantly reduced proliferation nih.gov. This inhibitory action is believed to interfere with early events in lymphocyte activation escholarship.org. Some research indicates that this suppression of proliferation is a delayed effect when compared to the free form of the drug nih.gov. As a glucocorticoid, methylprednisolone is known to inhibit cell-mediated immunologic functions that are dependent on lymphocytes nih.gov.

Cytokine Production: Cytokines are signaling proteins that mediate and regulate immunity and inflammation. Methylprednisolone has been shown to alter the production of several key cytokines in vitro. In studies involving mitogen-stimulated immune cells, treatment with methylprednisolone reduced the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and gamma-interferon (IFN-γ) nih.govresearchgate.net. Another study using an in vitro model simulating a cardiopulmonary bypass system found that methylprednisolone significantly reduced the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) nih.gov. Conversely, in some models, such as lipopolysaccharide (LPS)-activated human monocytes, liposomal methylprednisolone has been reported to stimulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) nih.gov.

Table 1: Effect of Methylprednisolone on Immune Cell Functions In Vitro
AssayModel SystemKey FindingsReference
Lymphocyte ProliferationHuman lymphocytes stimulated with Phytohemagglutinin (PHA) and Concanavalin ASignificantly decreased lymphocyte stimulation and proliferation. nih.gov
Cytokine Production (Pro-inflammatory)Mitogen-stimulated human immune cellsReduced production of Interleukin-2 (IL-2) and gamma-Interferon (IFN-γ). nih.gov
Cytokine Production (Pro-inflammatory)Isolated cardiopulmonary bypass system with whole bloodSignificantly reduced production of Interleukin-8 (IL-8). nih.gov
Cytokine Production (Anti-inflammatory)LPS-activated human monocytes (with liposomal methylprednisolone)Stimulated production of Interleukin-10 (IL-10). nih.gov

Cell-based models that mimic specific inflammatory conditions are used to study the anti-inflammatory mechanisms of methylprednisolone.

LPS-Stimulated Macrophages: Macrophages are key cells in the innate immune system that, when activated by substances like lipopolysaccharide (LPS), produce a cascade of pro-inflammatory mediators. In vitro studies on bone marrow-derived macrophages stimulated with LPS and IFN-γ show that liposomal prednisolone (B192156) phosphate (B84403), a related glucocorticoid, strongly suppresses the production of M1-type pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12 nih.gov. This demonstrates the compound's ability to inhibit the classic pro-inflammatory activation of macrophages nih.gov.

Astrocyte Activation: Astrocytes are glial cells in the central nervous system (CNS) that can become reactive in response to injury or inflammation, sometimes adopting a neurotoxic A1 phenotype. Preclinical research has shown that methylprednisolone can suppress the activation of these A1 neurotoxic reactive astrocytes researchgate.netnih.govnih.gov. In mouse models of traumatic spinal cord injury, methylprednisolone treatment was found to decrease the expression of complement C3, a specific marker of A1 astrocytes, as well as the levels of pro-inflammatory cytokines like TNF-α and IL-1α, which are known to induce this astrocyte phenotype nih.govnih.gov. In vitro experiments further demonstrated that methylprednisolone can reduce astrocyte cell death nih.govnih.gov.

Animal Models for Inflammatory and Autoimmune Conditions

Animal models are indispensable for evaluating the therapeutic potential and systemic effects of methylprednisolone in complex biological systems that replicate human diseases.

Rodent Models of Edema: Methylprednisolone's effect on acute inflammation is often studied in rodent models of edema. In a rat model where flap surgery induced significant edema, a single intraoperative dose of methylprednisolone was effective in reducing the swelling nih.gov. Other experimental models in rats, such as cytotoxic brain edema induced by water intoxication, have also been used to demonstrate the neuroprotective effects of methylprednisolone nih.govcas.cz. In these brain models, methylprednisolone was shown to reduce axonal impairment and, in cases of vasogenic edema, lessen the degree of myelin disintegration cas.cz.

Rodent Models of Arthritis: Chronic inflammatory conditions like rheumatoid arthritis are studied using models such as collagen-induced arthritis (CIA) in rodents. In a mouse CIA model, a cyclodextrin (B1172386) polymer-based nanoparticle formulation of methylprednisolone (CDP-MP) was shown to significantly decrease the arthritis score and reduce joint swelling nih.gov. Histological analysis confirmed a reduction in synovitis and pannus formation at higher doses of the nanoparticle formulation nih.gov. The efficacy of CDP-MP administered weekly was found to be greater than free methylprednisolone administered daily at equivalent cumulative doses nih.gov.

Table 2: Efficacy of Methylprednisolone in Animal Models of Inflammation
ModelAnimalKey FindingsReference
Flap EdemaRatA single dose effectively reduced postoperative flap edema. nih.gov
Cytotoxic Brain EdemaRatDemonstrated neuroprotective effects and reduced axonal impairment. nih.govcas.cz
Collagen-Induced Arthritis (CIA)MouseCDP-MP nanoparticle formulation significantly decreased arthritis score and joint swelling. nih.gov

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis, characterized by inflammatory demyelination in the CNS. Research in EAE models has provided significant insights into the mechanisms of methylprednisolone in autoimmune neuroinflammation. In a mouse EAE model induced by myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide, oral methylprednisolone treatment led to a remission of clinical signs and a reduction of inflammatory infiltrates in the CNS nih.govresearchgate.net. This clinical improvement was accompanied by a loss of lymphocyte reactivity to the MOG peptide nih.govresearchgate.net. Studies in Lewis rats with EAE have shown that methylprednisolone dose-dependently increases T-cell apoptosis (programmed cell death) within the CNS, which is a possible mechanism for controlling the inflammation oup.com. When administered after the onset of disease, methylprednisolone efficiently ameliorates EAE in a dose-dependent manner nih.govuni-goettingen.de.

Research on Methylprednisolone Sodium Phosphate in Specific Organ System Models (Non-Human)

Beyond general inflammation and autoimmunity, preclinical studies have investigated the effects of methylprednisolone in models related to specific organ systems, primarily the central nervous system.

Central Nervous System: As detailed in the EAE and brain edema models, methylprednisolone has profound effects within the CNS. In traumatic spinal cord injury mouse models, it has been shown to reduce neuronal cell death, inhibit microglial activation, and suppress the activation of neurotoxic A1 astrocytes, ultimately promoting functional recovery nih.govnih.govresearchgate.net. Additionally, direct in vitro studies on human oligodendrocyte cell lines (HOG cells) have been conducted. Oligodendrocytes are the myelin-producing cells of the CNS. These studies found that methylprednisolone causes a dose-dependent decrease in the proliferation and differentiation of these cells and impairs their survival mdpi.comnih.gov. This suggests that while beneficial in reducing neuroinflammation, high concentrations of the compound may have direct, non-inflammatory effects on glial cell populations mdpi.comnih.gov.

Hepatic System: In studies using transplanted decellularized rat livers, loading the scaffold with a related glucocorticoid, prednisolone, had an alleviatory effect on inflammation post-transplantation nih.gov. Prednisolone was also reported to suppress collagen synthesis by hepatocytes nih.gov.

Neuroinflammation and Central Nervous System Injury Models (e.g., Spinal Cord Injury)

Methylprednisolone has been extensively studied in various preclinical models of neuroinflammation and central nervous system (CNS) injury, with a significant focus on traumatic spinal cord injury (TSCI). In mouse models of TSCI, methylprednisolone has demonstrated neuroprotective effects by inhibiting inflammatory processes and reducing secondary injury cascades. nih.gov Studies have shown that methylprednisolone can attenuate neuronal cell death and promote functional recovery after TSCI. nih.gov One of the key mechanisms identified is the inhibition of A1 neurotoxic reactive astrocyte activation. nih.govresearchgate.net By suppressing the activation of these astrocytes, methylprednisolone helps to create a more favorable environment for neuronal survival and repair. nih.gov

Beyond spinal cord injury, the anti-neuroinflammatory properties of methylprednisolone have been investigated in models of other neurodegenerative conditions. In a mouse model of Alzheimer's disease induced by amyloid-β (Aβ)₁₋₄₂, methylprednisolone treatment was found to ameliorate cognitive impairments. frontiersin.org This therapeutic benefit was associated with the suppression of microglial activation in key brain regions like the cortex and hippocampus. frontiersin.org RNA sequencing analysis from this study suggested that methylprednisolone may rescue cognitive dysfunction by improving synaptic function and inhibiting immune and inflammatory processes within the brain. frontiersin.org

Another area of investigation has been in models of neuroinflammation induced by chronic exposure to neurotoxins. In a murine model of chronic toluene (B28343) exposure, a single intranasal dose of methylprednisolone was assessed for its anti-neuroinflammatory effects. nih.gov The treatment significantly reduced the expression of TNF-α and nitric oxide, as well as the expression of Glial Fibrillary Acidic Protein (GFAP), a marker for astrogliosis. nih.gov These findings suggest that methylprednisolone can reverse some of the neuroinflammatory and histological damage associated with chronic inhalant exposure. nih.gov

Table 1: Effects of Methylprednisolone in Preclinical Models of Neuroinflammation and CNS Injury

Model Key Findings Reference
Traumatic Spinal Cord Injury (Mouse) Attenuated neuronal cell death, suppressed A1 astrocyte activation, decreased microglial activation, and promoted functional recovery. nih.govresearchgate.net
Alzheimer's Disease (Aβ₁₋₄₂-induced Mouse) Ameliorated cognitive impairment and suppressed microglial activation in the cortex and hippocampus. frontiersin.org

Pulmonary Inflammation and Lung Injury Models (e.g., ARDS models)

The therapeutic potential of methylprednisolone has been evaluated in various preclinical models of pulmonary inflammation and acute lung injury (ALI), including models that mimic Acute Respiratory Distress Syndrome (ARDS). In a mouse model of ALI induced by Escherichia coli lipopolysaccharide (LPS), methylprednisolone treatment led to a complete resolution of altered lung mechanics, both in vivo and in vitro. ersnet.org The study observed that methylprednisolone prevented fibroelastogenesis and the increased expression of matrix metalloproteinase (MMP)-9 and MMP-2, regardless of the treatment duration. ersnet.org

In a rat model of smoke inhalation-induced ALI (SI-ALI), methylprednisolone was shown to significantly improve the 24-hour survival rate and reduce the acute pulmonary and systemic inflammatory response. nih.gov This study also highlighted a dose-dependent effect, with a 4 mg/kg dose showing better efficacy than both lower (0.4 mg/kg) and higher (40 mg/kg) doses. nih.gov The beneficial effects were evidenced by reduced inflammatory cell infiltration, intra-alveolar hemorrhage, and edema fluid in the lung tissue of the treated rats. nih.gov

Another study using a mouse model of ALI induced by either intratracheal (pulmonary origin) or intraperitoneal (extrapulmonary origin) administration of LPS found that the effectiveness of methylprednisolone depended on the injury's origin. nih.gov Methylprednisolone improved lung mechanics and reduced the inflammatory response, including levels of cytokines like KC and interleukin-6, primarily in the model of pulmonary-derived ALI. nih.gov However, it was effective in preventing changes in collagen fiber content in both models, suggesting an anti-fibrotic effect independent of the initial cause of injury. nih.gov

In a "two-hit" mouse model of transfusion-related acute lung injury (TRALI), where mice were primed with LPS before inducing injury with an antibody, methylprednisolone administration attenuated the host's IL-6 response. nih.gov However, it did not prevent the development of pulmonary edema or reduce pulmonary protein and chemokine levels, indicating a partial or selective anti-inflammatory effect in this specific model of lung injury. nih.gov

A study on sepsis-induced ALI rats challenged with LPS demonstrated that different doses of methylprednisolone could reduce inflammatory factors in bronchoalveolar lavage fluid (BALF) and the degree of lung injury compared to the model group. researchgate.net The efficacy of a moderate dose was found to be better than a low dose and equivalent to a high dose, which correlated with changes in the mRNA expression of glucocorticoid receptors (GRα and GRβ) and nuclear factor-κB (NF-κB). researchgate.net

Table 2: Effects of Methylprednisolone in Preclinical Models of Pulmonary Inflammation and Lung Injury

Model Key Findings Reference
E. coli LPS-induced ALI (Mouse) Complete resolution of altered lung mechanics, prevention of fibroelastogenesis, and reduced MMP-9 and MMP-2 expression. ersnet.org
Smoke Inhalation-induced ALI (Rat) Significantly improved 24-hour survival rate and reduced acute pulmonary and systemic inflammatory response. nih.gov
LPS-induced ALI (Pulmonary vs. Extrapulmonary, Mouse) Improved lung mechanics and reduced inflammation in pulmonary ALI; prevented collagen fiber changes in both models. nih.gov
Transfusion-Related ALI (TRALI, Mouse) Attenuated the IL-6 host response but failed to prevent pulmonary edema. nih.gov

Renal Injury Models

Preclinical investigations have also explored the effects of methylprednisolone in various models of renal injury. In an experimental study using a rat model of renal ischemia/reperfusion (I/R) injury, pretreatment with methylprednisolone was found to have protective effects. researchgate.net While it did not influence serum blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels, it significantly lowered serum levels of the pro-inflammatory cytokine TNF-α and ischemia-modified albumin. researchgate.net Histological examination revealed that methylprednisolone attenuated the severity of renal injury in a dose-dependent manner, with a 30 mg/kg dose showing a significant protective effect. researchgate.net

In contrast, a study on isolated, perfused canine kidneys demonstrated that high doses of methylprednisolone were associated with increased vascular resistance, decreased plasma flow, and rising perfusion pressure. nih.gov These hemodynamic changes were often irreversible and were accompanied by severe histological alterations, particularly at longer perfusion times. The observed changes included necrosis of glomerular capillary loops, occlusion of Bowman's space, and damage to tubular epithelial cells and afferent arterioles. nih.gov This suggests that the effects of methylprednisolone on the kidney can be complex and potentially detrimental under certain experimental conditions and at high concentrations.

Further research in a dog model of ischemic kidney injury provided evidence for a protective effect of methylprednisolone. nih.gov This study, however, did not delve into the detailed histological or molecular mechanisms but pointed towards a dose-response relationship in its protective action against ischemic damage. nih.gov

In a study involving lupus-prone MRL/lpr mice, methylprednisolone was shown to attenuate the lipopolysaccharide-induced expression of Fractalkine in the kidney. imperial.ac.uk This effect was mediated through the NF-kappaB pathway, highlighting a specific anti-inflammatory mechanism of methylprednisolone in the context of immune-mediated kidney disease. imperial.ac.uk

Table 3: Effects of Methylprednisolone in Preclinical Renal Injury Models

Model Key Findings Reference
Renal Ischemia/Reperfusion (Rat) Lowered serum TNF-α and ischemia-modified albumin levels; attenuated histological injury severity. researchgate.net
Isolated, Perfused Kidney (Canine) High doses led to increased vascular resistance, decreased plasma flow, and irreversible hemodynamic and histological changes. nih.gov
Ischemic Kidney Injury (Dog) Demonstrated a protective effect against ischemic injury with a dose-response relationship. nih.gov

Mechanistic Elucidation of this compound Actions in Preclinical Disease Models

Preclinical studies have shed light on the molecular mechanisms underlying the therapeutic effects of methylprednisolone in various disease models. A central aspect of its action is the modulation of inflammatory pathways. In models of acute lung injury, the duration of exposure to glucocorticoids has been shown to be critical for regulating cytokine production and achieving therapeutic benefits. medscape.com Experimental models have demonstrated that prolonged treatment with methylprednisolone can effectively decrease edema and lung collagen formation. medscape.com

In the context of neuroinflammation, as seen in traumatic spinal cord injury models, methylprednisolone has been shown to inhibit the activation of A1 neurotoxic reactive astrocytes. nih.govresearchgate.net This is a significant finding as these cells are known to contribute to neuronal death and inhibit repair processes in the injured CNS. Furthermore, methylprednisolone suppresses the activation of microglia, the primary immune cells of the brain, thereby reducing the production of pro-inflammatory mediators. nih.govresearchgate.net In a mouse model of Alzheimer's disease, the amelioration of cognitive deficits by methylprednisolone was linked to the suppression of excessive microglial activation. frontiersin.org

The anti-inflammatory effects of methylprednisolone are also mediated through its influence on key signaling pathways and transcription factors. In a model of sepsis-induced acute lung injury, the efficacy of methylprednisolone was correlated with the differential regulation of glucocorticoid receptors (GRα and GRβ) and the inhibition of nuclear factor-κB (NF-κB) mRNA expression. researchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Similarly, in a model of lupus nephritis, methylprednisolone was found to attenuate the expression of the chemokine Fractalkine by inhibiting the NF-κB pathway in the kidney. imperial.ac.uk

In models of pulmonary inflammation, methylprednisolone has been observed to reduce the levels of various cytokines and chemokines in bronchoalveolar lavage fluid, including TNF-α, IL-1β, and IL-6. nih.gov It also impacts the expression of matrix metalloproteinases (MMPs), such as MMP-9 and MMP-2, which are involved in tissue remodeling and degradation of the extracellular matrix during inflammation. ersnet.org By inhibiting these enzymes, methylprednisolone may help to preserve the integrity of the lung parenchyma during acute injury. ersnet.org

Comparative Pharmacological Efficacy Studies of this compound in Non-Human Systems

Comparative studies in non-human systems have been conducted to evaluate the relative efficacy of methylprednisolone and its different ester formulations, as well as to compare it with other corticosteroids. In a rat model, methylprednisolone was suggested to have a higher likelihood of migrating to the lungs, liver, and muscle compared to dexamethasone (B1670325). nih.gov This difference in tissue distribution may have implications for the therapeutic efficacy and side-effect profiles of these two glucocorticoids in specific organ systems.

A study comparing intramuscularly administered this compound and methylprednisolone sodium succinate (B1194679) in healthy human volunteers found that both esters had similar effects on eosinophil suppression, elevation of glucose, and shifts in white blood cell differentials. nih.gov However, the average plasma concentration of methylprednisolone was approximately 20% higher after the administration of the sodium phosphate ester compared to the sodium succinate ester. nih.gov This suggests potential differences in the rate of hydrolysis or distribution of the two esters, which could influence their pharmacokinetic and pharmacodynamic properties. nih.gov

In a murine model of chronic toluene-induced neuroinflammation, a single intranasal dose of methylprednisolone was found to be effective in reducing some inflammatory markers. nih.gov The study noted that while methylprednisolone reduced the levels of TNF-α and nitric oxide, it did not significantly alter the increased levels of IL-6. nih.gov This suggests a selective anti-inflammatory effect of methylprednisolone in this particular model and context. The study also compared its effects to minocycline, another anti-inflammatory agent, which in a similar model was also able to reduce IL-1β levels and the increased expression of GFAP induced by toluene. nih.gov

These comparative studies are crucial for understanding the nuances of methylprednisolone's pharmacological profile and for informing the selection of the most appropriate corticosteroid and formulation for specific therapeutic applications.

Advanced Analytical Methodologies for Methylprednisolone Sodium Phosphate Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are the cornerstone for separating and quantifying methylprednisolone (B1676475) sodium phosphate (B84403) from its related substances, including its active form, methylprednisolone, and other derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantitative analysis and purity assessment of methylprednisolone sodium phosphate. bohrium.comresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase. bohrium.comresearchgate.netnih.gov

Method development for this compound and its related compounds, such as methylprednisolone and methylprednisolone hemisuccinate, often involves optimizing several parameters to achieve satisfactory separation and detection. bohrium.comresearchgate.net A typical RP-HPLC system might consist of a C18 column and a mobile phase composed of a mixture of an aqueous buffer (like phosphate buffer), an organic modifier (such as acetonitrile), and sometimes an acid (like glacial acetic acid) to improve peak shape. bohrium.comresearchgate.netnih.govnih.gov Detection is commonly performed using an ultraviolet (UV) detector at a wavelength of around 254 nm. bohrium.comresearchgate.netnih.govnih.gov

Validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose. nih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. bohrium.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

Table 1: Example of HPLC Method Parameters for Methylprednisolone Analysis

ParameterValue
Column RP-BDS column (250 mm × 4.6 mm × 5 μm) researchgate.net
Mobile Phase Water for Injection: Glacial Acetic Acid: Acetonitrile (63:2:35 v/v/v) researchgate.net
Flow Rate 2.0 mL/min researchgate.net
Detection Wavelength 254 nm researchgate.net
Injection Volume 20 μL researchgate.net
Temperature Room Temperature researchgate.net

Table 2: Representative HPLC Validation Data for Methylprednisolone (MP) and Methylprednisolone Hemisuccinate (MPHS)

ParameterMethylprednisolone (MP)Methylprednisolone Hemisuccinate (MPHS)
**Linearity (R²) **0.9998 researchgate.net0.99999 researchgate.net
LOD 143.97 ng/mL researchgate.net4.49 µg/mL researchgate.net
LOQ 436.27 ng/mL researchgate.net13.61 µg/mL researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

For the detection of trace amounts of this compound and its metabolites in complex biological matrices like plasma and urine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample by an LC system. The eluent from the LC column is then introduced into the mass spectrometer, where the analyte molecules are ionized, most commonly by electrospray ionization (ESI). nih.gov The resulting ions are then separated in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting fragment ions are analyzed in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for the quantification of the analyte even at very low concentrations. researchgate.net

LC-MS/MS has been successfully applied to pharmacokinetic studies of methylprednisolone, allowing for the determination of the drug and its metabolites in biological fluids. nih.govnih.gov Untargeted metabolomics studies using high-resolution mass spectrometry coupled with LC have also been employed to investigate the broader metabolic changes induced by methylprednisolone treatment. nih.gov

Table 3: LC-MS/MS Method Parameters for Methylprednisolone (MP) Analysis in Rat Plasma

ParameterValue
LC Column C18 column nih.gov
Mobile Phase Acetonitrile: 0.5% formic acid aqueous solution (85:15, v/v) nih.gov
Ionization Mode Positive Ion nih.gov
Monitoring Mode Multiple Reaction Monitoring (MRM) researchgate.net
Lower Limit of Quantification (LLOQ) 20 ng/mL in plasma nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Specialized Metabolite Analysis

While LC-MS is more commonly used for the analysis of corticosteroids, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of certain metabolites of methylprednisolone. xml-journal.net A significant consideration for GC-MS analysis of corticosteroids is that they are not volatile and require derivatization prior to analysis to increase their volatility and thermal stability. xml-journal.net Common derivatization methods include methoxyamine-trimethylsilyl (MO-TMS) derivatization. xml-journal.net

GC-MS is particularly useful for identifying and quantifying specific metabolites, especially in the context of doping control and metabolic studies. The gas chromatograph separates the derivatized metabolites based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting mass spectrum provides a fingerprint for identification. Predicted GC-MS spectra can serve as a guide for identification, though confirmation requires further evidence. hmdb.cahmdb.ca

Spectroscopic Methods for Structural Characterization and Identification

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and for confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. wikipedia.org Both ¹H NMR and ¹³C NMR are used to provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the methylprednisolone molecule. researchgate.netresearchgate.net The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a wealth of structural information. wikipedia.org

For complex molecules like steroids, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between different atoms in the molecule, aiding in the complete structural assignment. rsc.org While NMR is a powerful tool for structural elucidation, it is less sensitive than mass spectrometry and typically requires a larger amount of a pure sample. wikipedia.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. chemicalbook.comnist.gov The IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups, such as hydroxyl (O-H), carbonyl (C=O), and phosphate (P=O) groups. chemicalbook.comnist.gov Comparison of the IR spectrum of a sample with that of a reference standard is a common method for identity confirmation. digicollections.net

Ultraviolet-Visible (UV-Vis) spectroscopy is used to quantify methylprednisolone based on its absorption of UV light. nihs.go.jpresearchgate.net Methylprednisolone exhibits a characteristic maximum absorption (λmax) in the UV region, typically around 243-248 nm. nihs.go.jpnih.gov This property is exploited in HPLC-UV detection and for spectrophotometric assays to determine the concentration of the drug in a solution. nihs.go.jpresearchgate.net The method is simple, cost-effective, and can be validated for linearity, accuracy, and precision. researchgate.net

Table 4: Spectroscopic Data for Methylprednisolone

TechniqueKey Finding
UV-Vis Spectroscopy Maximum absorption (λmax) at approximately 243-248 nm in methanol (B129727) or ethanol. nihs.go.jpnih.gov
IR Spectroscopy Shows characteristic peaks for functional groups like O-H, C=O, and C-H bonds. chemicalbook.com
¹H NMR Spectroscopy Provides detailed information on the chemical environment of each proton in the molecule. researchgate.netresearchgate.net

Bioanalytical Assay Development and Validation for Preclinical Samples

The development and validation of bioanalytical assays are fundamental for the quantitative determination of this compound in preclinical samples, such as plasma and tissue homogenates. These assays are crucial for pharmacokinetic and toxicokinetic studies, providing essential data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a commonly employed technique for this purpose.

A typical bioanalytical method involves several key stages, including sample preparation, chromatographic separation, and detection. Sample preparation often utilizes techniques like protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. The subsequent chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column.

Validation of the bioanalytical method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability. bohrium.commdpi.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is often demonstrated by comparing the chromatograms of blank biological samples with those of samples spiked with this compound and any potential interfering substances.

Linearity is established by analyzing a series of standards at different concentrations. The response of the detector should be directly proportional to the concentration of the analyte over a defined range. For instance, a study on a related compound, prednisolone (B192156), in rat plasma demonstrated linearity over a concentration range of 100 ng/mL to 1600 ng/mL. researchgate.net

Accuracy and Precision are determined by analyzing replicate quality control (QC) samples at multiple concentration levels. Accuracy reflects the closeness of the measured concentration to the true value, while precision measures the degree of scatter between a series of measurements. Intraday and interday precision are evaluated to assess the method's reproducibility over time. For methylprednisolone, intraday coefficients of variation have been reported to be as low as 2.0% at 40 ng/mL. nih.gov

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a related ester, methylprednisolone hemisuccinate, an HPLC method reported an LOD of 4.49 µg/mL and an LOQ of 13.61 µg/mL. bohrium.com

The following table summarizes typical validation parameters for an HPLC-UV method for a corticosteroid, based on available literature for related compounds.

Validation ParameterTypical Finding
Linearity (R²)> 0.999
Accuracy (% Recovery)98-102%
Precision (% RSD)< 15%
Limit of Detection (LOD)ng/mL to µg/mL range
Limit of Quantification (LOQ)ng/mL to µg/mL range

Electrochemical and Capillary Electrophoresis Applications in Research

Beyond traditional chromatographic techniques, electrochemical methods and capillary electrophoresis offer alternative and often complementary approaches for the analysis of this compound in research settings.

Electrochemical Sensors provide a sensitive and cost-effective means of detecting electroactive compounds like corticosteroids. Research into the electrochemical detection of prednisolone, a structurally similar corticosteroid, has demonstrated the feasibility of this approach. electrochemsci.org A study on an electrochemical sensor for prednisolone reported a linear range of 1 µM to 120 µM with a low detection limit of 0.004 µM. electrochemsci.org These sensors often utilize modified electrodes, such as those incorporating graphene oxide, to enhance sensitivity and selectivity. electrochemsci.org The principle of detection is based on the oxidation or reduction of the analyte at the electrode surface, generating a current that is proportional to its concentration. electrochemsci.org While specific studies on electrochemical sensors for this compound are limited, the development of such sensors for doping control of anabolic steroids suggests a strong potential for its application in research. researchgate.netscielo.br

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like this compound. CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. nih.goved.gov In CE, components of a sample are separated based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution. The application of a high voltage across the capillary drives the migration of the charged analytes towards the detector. nih.gov

CE methods can be optimized by adjusting various parameters, including the composition and pH of the background electrolyte, the applied voltage, and the capillary temperature. nih.gov While direct applications of CE for this compound are not extensively documented, its successful use in the analysis of other corticosteroids and their phosphate esters indicates its potential utility. For instance, CE has been used for the analysis of other phosphate-containing compounds and for the separation of structurally similar drugs. nih.gov The coupling of CE with mass spectrometry (CE-MS) can further enhance its capabilities by providing structural information for unequivocal peak identification. rsc.org

The table below outlines the potential performance characteristics of these advanced analytical techniques for corticosteroid analysis, based on existing research.

TechniqueParameterReported Finding for Related Compounds
Electrochemical SensorLinear Range1 µM to 120 µM (for Prednisolone) electrochemsci.org
Detection Limit0.004 µM (for Prednisolone) electrochemsci.org
Capillary ElectrophoresisSeparation EfficiencyHigh
Analysis TimeShort
Sample ConsumptionLow

Quality by Design (QbD) Approaches in Analytical Method Development

The implementation of Quality by Design (QbD) principles in analytical method development represents a systematic and science-based approach to ensure the creation of robust and reliable methods. researchgate.net This proactive strategy focuses on building quality into the method from the outset, rather than relying on testing to ensure method performance. sepscience.com The QbD framework is increasingly being applied to the development of HPLC methods for pharmaceutical analysis, including for corticosteroids like this compound. iosrjournals.orgresearchgate.net

The QbD process for analytical method development typically involves the following key steps:

Defining the Analytical Target Profile (ATP): The first step is to define the goals and requirements of the analytical method. This includes specifying what needs to be measured (e.g., the concentration of this compound and its impurities) and the required performance characteristics, such as accuracy, precision, and sensitivity. sepscience.com

Identifying Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the properties of the analytical result that should be within a certain range to ensure the desired quality. For an HPLC method, CQAs could include peak resolution, peak tailing, and retention time. CMPs are the method variables that can affect the CQAs, such as the mobile phase composition, pH, column temperature, and flow rate. sepscience.comresearchgate.net

Risk Assessment: A risk assessment, often using tools like an Ishikawa (fishbone) diagram, is conducted to identify and rank the CMPs based on their potential impact on the CQAs. mdpi.comresearchgate.net This helps to focus development efforts on the most critical parameters.

Design of Experiments (DoE): DoE is a statistical tool used to systematically investigate the effects of the identified CMPs on the CQAs. mdpi.com By performing a series of experiments where multiple parameters are varied simultaneously, it is possible to understand the relationships between the variables and to identify the optimal method conditions.

Establishing a Method Design Space: The knowledge gained from the DoE is used to establish a design space, which is the multidimensional combination and interaction of input variables (e.g., mobile phase pH and organic content) that have been demonstrated to provide assurance of quality. nih.gov Operating within this design space will result in a method that consistently meets the predefined ATP.

Control Strategy and Continuous Improvement: A control strategy is implemented to ensure that the method remains in a state of control throughout its lifecycle. This may involve system suitability tests and other monitoring activities. The QbD approach also encourages continuous improvement of the analytical method as new knowledge is gained. researchgate.net

The application of QbD principles leads to the development of more robust and rugged analytical methods, reducing the likelihood of method failure and the need for extensive re-validation when minor changes occur. researchgate.net

The following table illustrates a simplified risk assessment for the development of an HPLC method for this compound.

Critical Method Parameter (CMP)Potential Impact on Critical Quality Attributes (CQAs)Risk Level (High/Medium/Low)
Mobile Phase pHRetention Time, Peak Shape, SelectivityHigh
Organic Modifier ConcentrationRetention Time, ResolutionHigh
Column TemperatureRetention Time, Peak ShapeMedium
Flow RateRetention Time, Peak HeightMedium
WavelengthSensitivityLow

Interactions and Synergistic Effects Research of Methylprednisolone Sodium Phosphate Non Clinical

In Vitro Investigations of Drug-Drug Interactions (e.g., Cytochrome P450 Modulation)

In vitro studies using primary cultures of human hepatocytes have shown that methylprednisolone (B1676475) does not act as an inducer of Cytochrome P450 3A (CYP3A) protein or mRNA accumulation. This is in contrast to other corticosteroids like dexamethasone (B1670325) and prednisone, which were found to be inducers of CYP3A. researchgate.net Research also indicates that methylprednisolone does not significantly affect the accumulation or half-life of other P450 isoforms, including 1A2, 2D6, and 2E1. researchgate.net

While not an inducer, methylprednisolone has been identified as a competitive inhibitor of cyclosporin (B1163) A oxidase activity in human liver microsomes. researchgate.net This enzymatic activity is primarily catalyzed by CYP3A. researchgate.net The inhibitory potential of methylprednisolone and other corticosteroids is detailed in the table below.

CompoundKi (Inhibition Constant) Value (μM)
Methylprednisolone 210 +/- 42
Prednisone190 +/- 38
Prednisolone (B192156)125 +/- 25
Dexamethasone61 +/- 12
(Data sourced from studies on human liver microsomes. researchgate.net)

Furthermore, methylprednisolone is recognized as a substrate for the CYP3A4 enzyme. drugs.com Consequently, its metabolism can be influenced by potent inhibitors of this enzyme. Studies have demonstrated that co-administration with CYP3A4 inhibitors leads to a significant increase in the plasma concentration of methylprednisolone. For example, voriconazole (B182144), a known CYP3A4 inhibitor, has been shown to increase the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of methylprednisolone by 1.56-fold and 2.23-fold, respectively. researchgate.netnih.gov

Conversely, the co-administration of methylprednisolone and other glucocorticoids has been found to reduce the plasma trough concentrations of voriconazole. nih.govfrontiersin.org This suggests a complex, bidirectional interaction, with some research indicating that glucocorticoids may induce enzymes responsible for voriconazole metabolism, such as CYP2C19 and CYP3A4. nih.govnih.govfrontiersin.org

Interactions with Specific Cellular Pathways and Biomolecules

The primary mechanism of action for methylprednisolone involves its interaction with the glucocorticoid receptor (GR). patsnap.com Upon binding, the activated GR-ligand complex moves into the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA to modulate the transcription of target genes. patsnap.com This genomic pathway leads to the synthesis of anti-inflammatory proteins, such as lipocortin-1 (annexin-1), and the inhibition of pro-inflammatory pathways like NF-κB. patsnap.com

Beyond this primary pathway, non-clinical research has identified several other key interactions:

Inflammatory Cytokine Production : In an in vitro co-culture model of synoviocytes and activated peripheral blood mononuclear cells (PBMCs), methylprednisolone demonstrated a dose-dependent inhibition of pro-inflammatory cytokines, including IL-17, IL-6, and IL-1β. frontiersin.org However, it also inhibited the production of the anti-inflammatory cytokine IL-10. frontiersin.org

Glucocorticoid Receptor SUMOylation : Continuous exposure to methylprednisolone has been shown in rat brain tissue to disrupt the natural pulsatile dynamics of GR SUMOylation, a post-translational modification coupled to receptor degradation. oup.com This disruption may alter the cell's ability to respond to subsequent hormone signals. oup.com

Beta-Adrenergic Receptor Signaling : In a rabbit model of acute left ventricular failure, methylprednisolone administration led to an increase in the total number of beta-adrenergic receptors in the myocardium compared to controls. nih.gov In a separate study using a canine model, methylprednisolone restored airway sensitivity to beta-adrenergic agonists like albuterol. nih.gov

NF-κB Pathway and CD154 Expression : Methylprednisolone has been shown to inhibit the activation-induced expression of CD154 (CD40-ligand) on CD4+ T cells. nih.gov This effect is linked to the NF-κB pathway, as full expression of CD154 requires NF-κB activation. nih.gov

The table below summarizes the observed effects of methylprednisolone on various biomolecules in non-clinical models.

Biomolecule/PathwayModel SystemObserved Effect
Pro-inflammatory Cytokines (IL-17, IL-6, IL-1β)In vitro co-culture of human synoviocytes and PBMCsInhibition of production frontiersin.org
Anti-inflammatory Cytokine (IL-10)In vitro co-culture of human synoviocytes and PBMCsInhibition of production frontiersin.org
Beta-Adrenergic ReceptorsRabbit model of heart failureIncreased receptor number in myocardium nih.gov
CD154 (CD40-Ligand)In vitro activated CD4+ T cellsInhibition of expression nih.gov
Glucocorticoid Receptor (GR)Rat brain tissueDisruption of SUMOylation levels oup.com

Synergistic Pharmacological Effects with Co-Administered Compounds in Cellular and Animal Models

Research has identified synergistic interactions where the combined effect of methylprednisolone and another compound is greater than the sum of their individual effects.

In a rabbit model of spinal cord injury, the combined administration of methylprednisolone and placenta-derived mesenchymal stem cells (PDMSCs) resulted in a more significant neuroprotective effect and recovery of neurological function than either treatment alone. nih.govnih.gov The combination therapy group showed the most significant decrease in tissue levels of myeloperoxidase (MPO), a marker for neutrophil infiltration. nih.gov

A study investigating the plasma concentrations of the antifungal agent voriconazole found a synergistic effect between glucocorticoids, including methylprednisolone, and the CYP2C19*17 mutant genotype. nih.gov The presence of this specific genetic polymorphism in cytochrome P450 enzymes strengthened the effect of the glucocorticoid, leading to a greater reduction in voriconazole plasma levels. nih.gov

In a canine model, while methylprednisolone alone did not significantly alter airway responsiveness, its chronic administration enabled other drugs, albuterol and aminophylline, to effectively attenuate methacholine-induced airway constriction. nih.gov This indicates a synergistic effect where methylprednisolone restores the sensitivity of the beta-adrenergic system to these agents. nih.gov

Antagonistic Interactions and Their Underlying Mechanisms

Non-clinical research has also described antagonistic interactions where methylprednisolone interferes with the action of other agents.

In a murine cardiac allograft model, the co-administration of methylprednisolone with a CD154 monoclonal antibody (mAb) inhibited the ability of the antibody to induce allograft survival (tolerance). nih.gov The underlying mechanism was correlated with methylprednisolone's capacity to inhibit the activation-induced expression of the CD154 molecule on CD4+ T cells. nih.gov Because the therapeutic effect of the CD154 mAb depends on targeting this molecule, its downregulation by methylprednisolone results in an antagonistic effect. nih.gov This interaction was also observed with cyclosporine A but not with rapamycin (B549165) or mycophenolate. nih.gov

Another study in a rat model of spinal cord injury evaluated the effects of methylprednisolone, dantrolene (B1669809) (a ryanodine (B192298) receptor antagonist), and their combination. researchgate.net The results showed that neither methylprednisolone, dantrolene, nor the combination of the two agents promoted functional recovery or reduced neuronal and glial loss in this specific experimental model. researchgate.net This lack of a positive combined effect suggests no synergy and could imply a potential for non-interactive or context-dependently antagonistic pathways in certain types of neuronal injury.

Emerging Research Directions and Future Perspectives for Methylprednisolone Sodium Phosphate

Genomic and Proteomic Profiling in Response to Methylprednisolone (B1676475) Sodium Phosphate (B84403) Treatment in Research Models

Genomic and proteomic profiling are at the forefront of understanding the intricate molecular cascades initiated by methylprednisolone sodium phosphate. These high-throughput techniques allow for a comprehensive analysis of changes in gene and protein expression in response to drug administration in various preclinical models.

By employing techniques like microarray and RNA-sequencing, researchers can identify thousands of genes whose expression is either up- or down-regulated by this compound. This provides a global view of the genomic response, revealing novel pathways and regulatory networks affected by the drug. For instance, studies can pinpoint specific transcription factors that are activated or repressed, leading to the observed anti-inflammatory and immunosuppressive effects.

Complementing genomics, proteomics utilizes methods such as mass spectrometry to analyze the entire protein complement of a cell or tissue. This allows for the identification of proteins that are differentially expressed or post-translationally modified following treatment. Such analyses can uncover novel drug targets and biomarkers associated with therapeutic response or resistance.

The integration of genomic and proteomic data offers a powerful, multi-layered understanding of the drug's mechanism of action. This "multi-omics" approach is crucial for building comprehensive models of drug activity and for identifying key molecular drivers of its therapeutic effects.

Pharmacogenomic Considerations in Preclinical Studies of this compound

Pharmacogenomics investigates how genetic variations influence an individual's response to drugs. In the context of this compound, preclinical pharmacogenomic studies aim to identify genetic markers that can predict therapeutic efficacy and the likelihood of adverse effects. This research is critical for moving towards a more personalized medicine approach.

A significant area of investigation involves genes encoding for the glucocorticoid receptor (GR), as well as proteins involved in the drug's metabolism and transport. nih.gov Variations in the GR gene, for example, can alter the receptor's structure and function, leading to differences in drug sensitivity. Similarly, genetic polymorphisms in enzymes responsible for metabolizing methylprednisolone, such as those in the cytochrome P450 family, can affect the drug's clearance and bioavailability. nih.gov

Preclinical models, including genetically engineered cell lines and animal models, are invaluable tools for this research. They allow for the systematic study of how specific genetic variations impact the pharmacological profile of this compound. The findings from these studies can then be used to develop genetic tests that could one day guide the use of this drug in clinical practice. nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery and development. nih.gov These in silico methods provide detailed insights into the molecular interactions between this compound and its biological targets, most notably the glucocorticoid receptor.

MD simulations can model the dynamic behavior of the drug-receptor complex at an atomic level, revealing the key amino acid residues involved in binding and the conformational changes that occur upon drug binding. nih.gov This information is invaluable for understanding the structure-activity relationship of the drug and for the rational design of new derivatives with improved properties. nih.gov

Furthermore, computational approaches can be used to predict how mutations in the glucocorticoid receptor might affect drug binding and efficacy, complementing the findings from pharmacogenomic studies. These simulations can also be used to explore the interactions of this compound with other proteins and biological molecules, potentially uncovering novel mechanisms of action. nih.gov

Table 1: Key Applications of Computational Modeling in this compound Research

ApplicationDescription
Binding Site Analysis Identification and characterization of the binding pocket within the glucocorticoid receptor.
Interaction Energy Calculation Quantification of the forces driving the interaction between the drug and its target.
Conformational Analysis Study of the changes in the three-dimensional structure of the receptor upon drug binding.
Virtual Screening In silico screening of large compound libraries to identify potential new drug candidates.
Pharmacokinetic Modeling Prediction of the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
Toxicity Prediction Assessment of the potential for adverse effects based on interactions with off-target molecules.
Resistance Mechanism Analysis Investigation of how mutations in the target protein can lead to drug resistance.

Biomarker Discovery and Validation in Preclinical Research for this compound Efficacy

Biomarkers are measurable indicators of a biological state or condition and are crucial for the development of new drugs and the optimization of existing therapies. bio-rad.comcrownbio.com In the context of this compound, preclinical research is focused on the discovery and validation of biomarkers that can predict therapeutic response, monitor disease activity, and serve as surrogate endpoints in clinical trials. bio-rad.com

These biomarkers can be molecular (e.g., specific genes, proteins, or metabolites), cellular (e.g., changes in immune cell populations), or physiological (e.g., changes in inflammatory markers). bio-rad.com The identification of reliable biomarkers can help to stratify patients who are most likely to benefit from treatment, thereby improving clinical outcomes and reducing unnecessary exposure to the drug. nih.gov

The process of biomarker discovery often involves the use of high-throughput technologies, such as genomics, proteomics, and metabolomics, to identify potential candidates in preclinical models of disease. nih.gov These candidates are then subjected to a rigorous validation process to ensure their accuracy, reliability, and clinical relevance. nih.gov

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Properties

The rational design and synthesis of novel derivatives of this compound represent a key strategy for improving its therapeutic index. researchgate.netnih.gov The goal is to create new compounds with enhanced anti-inflammatory and immunosuppressive activity, improved pharmacokinetic properties, and a reduced side-effect profile.

This process is guided by a deep understanding of the drug's structure-activity relationship, which is often elucidated through computational modeling and experimental studies. researchgate.net By modifying the chemical structure of the parent molecule, researchers can fine-tune its properties to achieve the desired therapeutic effects. For example, modifications can be made to increase the drug's affinity for the glucocorticoid receptor, alter its metabolic stability, or target it to specific tissues or cell types.

The synthesis of these novel derivatives is a complex process that requires expertise in medicinal chemistry and organic synthesis. nih.gov Once synthesized, the new compounds are subjected to a battery of in vitro and in vivo tests to evaluate their pharmacological properties and to select the most promising candidates for further development.

Advanced Imaging Techniques in Preclinical Pharmacological Research of this compound

Advanced imaging techniques are revolutionizing preclinical pharmacological research by enabling the non-invasive visualization and quantification of drug distribution, target engagement, and therapeutic effects in living organisms. nih.govopenmedscience.com These technologies provide invaluable spatial and temporal information that can help to optimize drug development and to bridge the gap between preclinical and clinical studies. nih.govtaylorandfrancis.com

Techniques such as positron emission tomography (PET), single-photon emission computed tomography (SPECT), magnetic resonance imaging (MRI), and optical imaging are being used to study the pharmacokinetics and pharmacodynamics of this compound in real-time. acspublisher.com For example, radiolabeled versions of the drug can be used to track its distribution throughout the body and to determine its concentration at the site of action.

These imaging modalities can also be used to assess the drug's effects on disease processes, such as inflammation and tissue damage. taylorandfrancis.com By providing a dynamic and quantitative readout of therapeutic efficacy, advanced imaging can help to accelerate the development of new and improved treatments based on this compound. nih.gov

Table 2: Advanced Imaging Modalities in Preclinical Research

Imaging ModalityPrincipleApplication in Methylprednisolone Research
Positron Emission Tomography (PET) Detects gamma rays emitted by a positron-emitting radionuclide.Tracking drug distribution and target engagement.
Single-Photon Emission Computed Tomography (SPECT) Detects gamma rays emitted by a single-photon-emitting radionuclide.Assessing receptor occupancy and biodistribution.
Magnetic Resonance Imaging (MRI) Uses a magnetic field and radio waves to create detailed images of organs and tissues.Visualizing inflammation and tissue damage.
Optical Imaging (Bioluminescence/Fluorescence) Detects light emitted from bioluminescent or fluorescent probes.Monitoring gene expression and cell trafficking.

Ethical Considerations in Preclinical Animal Research Involving this compound

Preclinical animal research is a critical component of drug development, providing essential information on the safety and efficacy of new therapeutic agents before they are tested in humans. biobostonconsulting.comnih.gov However, the use of animals in research raises important ethical considerations that must be carefully addressed. jpmh.orgnews-medical.net

The guiding principles for the ethical use of animals in research are the "Three Rs": Replacement, Reduction, and Refinement.

Replacement refers to the use of non-animal methods whenever possible.

Reduction involves using the minimum number of animals necessary to obtain statistically significant results.

Refinement focuses on minimizing any pain, suffering, or distress experienced by the animals.

In the context of this compound research, these principles are applied throughout the experimental process. Researchers must provide a strong scientific justification for the use of animals and for the chosen animal model. nih.gov Study designs are carefully optimized to minimize the number of animals used, and procedures are refined to ensure the animals' welfare. srce.hr

All animal research is conducted under the strict oversight of institutional animal care and use committees (IACUCs), which are responsible for ensuring compliance with all relevant laws, regulations, and ethical guidelines. biobostonconsulting.com The ultimate goal is to ensure that the potential benefits of the research to human health outweigh the ethical costs associated with the use of animals. news-medical.net

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying methylprednisolone sodium phosphate in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is widely used for quantification, as outlined in USP monographs. For example, the assay for prednisolone sodium phosphate involves injecting equal volumes of standard and assay preparations into a chromatograph, measuring peak responses, and calculating concentration using molecular weight adjustments . Thin-layer chromatography (TLC) and phosphate-specific colorimetric assays (e.g., 1,2,4-aminonaphtholsulfonic acid method) are also employed for purity and phosphate content verification .

Q. How can researchers ensure stability of this compound in experimental formulations?

  • Methodological Answer : Stability testing should follow USP guidelines, which recommend adjusting pH to 7–8 using sodium hydroxide and monitoring osmolarity (e.g., 0.40–0.50 osmolar for injectables). Accelerated stability studies under varying temperatures and humidity levels, coupled with HPLC analysis, can identify degradation products. Reconstituted solutions should be used within 48 hours to prevent hydrolysis .

Q. What experimental approaches are used to quantify phosphate content in this compound?

  • Methodological Answer : Phosphate content is determined via colorimetric assays. For example, the USP method involves reacting phosphate with 1,2,4-aminonaphtholsulfonic acid to form a blue complex, measured spectrophotometrically at 730 nm. A standard curve is generated using monobasic potassium phosphate solutions (0.11 mg/mL) for calibration .

Advanced Research Questions

Q. How can stability-indicating assays be developed to detect this compound degradation products?

  • Methodological Answer : Stability-indicating HPLC methods must resolve degradation peaks (e.g., free methylprednisolone or phosphate derivatives). Proposals to USP should include validation data from three commercial batches, forced degradation studies (heat, light, pH extremes), and comparison with existing USP methods. Gradient elution with UV detection at 254 nm is commonly used .

Q. What factors contribute to reduced drug delivery efficiency in methylprednisolone depot formulations, and how can they be addressed?

  • Methodological Answer : Decreased delivery may stem from precipitation or binding to excipients. Researchers should perform in vitro release studies using Franz diffusion cells and compare pharmacokinetic parameters (AUC, Cmax) across formulations. Adjusting pH, surfactant concentration, or using co-solvents like ethanol can enhance solubility .

Q. How do researchers resolve contradictions in pharmacokinetic data between this compound and other corticosteroids?

  • Methodological Answer : Comparative studies should standardize dosing equivalence (e.g., 4 mg methylprednisolone ≈ 0.75 mg dexamethasone) and adjust for bioavailability differences. Population pharmacokinetic modeling and repeated-measures ANOVA can account for inter-subject variability and missing data .

Q. What synthetic pathways and purification strategies are critical for producing high-purity this compound?

  • Methodological Answer : Synthesis involves phosphorylation of methylprednisolone using sodium phosphate derivatives. Critical steps include controlling reaction temperature to avoid byproducts (e.g., di- or triphosphates) and purification via recrystallization from ethanol-water mixtures. Purity is verified by TLC and NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.